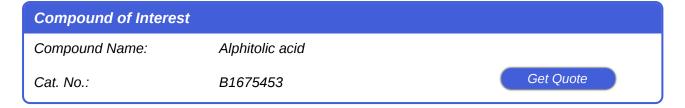


An In-depth Technical Guide to Alphitolic Acid: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Alphitolic acid is a naturally occurring pentacyclic triterpenoid of the lupane class, identified in various plant species. It is structurally a derivative of betulinic acid, featuring hydroxyl groups at the 2α and 3β positions. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer properties. Mechanistic studies reveal that its biological effects are largely mediated through the inhibition of the Akt-NF-kB signaling pathway, a critical regulator of cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and spectroscopic data of alphitolic acid. Additionally, it outlines a representative protocol for its isolation and details its key signaling pathway, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity and Structure

Alphitolic acid is a hydroxylated derivative of betulinic acid, characterized by a lupane skeleton. The core structure consists of five fused rings (A-E), with a carboxylic acid group at position C-28 and an isopropenyl group at C-19.

Systematic IUPAC Name: (1R,3aS,5aR,5bR,7aR,9R,10R,11aR,11bR,13aR,13bR)-9,10-dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-



1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid.

Common Synonyms: 2α -Hydroxybetulinic acid, Aophitolic acid, $(2\alpha,3\beta)$ -2,3-Dihydroxylup-20(29)-en-28-oic acid.

Core Structure and Functional Groups

- Scaffold: Lupane-type pentacyclic triterpenoid.
- Key Functional Groups:
 - Carboxylic acid (-COOH) at C-28.
 - Two secondary hydroxyl (-OH) groups at C-2 and C-3.
 - o An isopropenyl group [-C(CH₃)=CH₂] attached to ring E.

Stereochemistry

The stereochemistry of **alphitolic acid** is critical to its structure and biological function. The hydroxyl groups on ring A are in a trans-diaxial orientation, with the C-2 hydroxyl group in an alpha (α) configuration and the C-3 hydroxyl group in a beta (β) configuration. The complete stereochemical configuration is defined by multiple chiral centers within its rigid ring system.

Identifier	Value	
Molecular Formula	C30H48O4	
Molecular Weight	472.7 g/mol	
CAS Number	19533-92-7	
Canonical SMILES	CC(=C) [C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4INVALID-LINK(CC[C@@H]5[C@@]4(C INVALID-LINKC)O">C@HO)C)C)C(=O)O	
InChI Key	PFCVZKFJHRCLCC-PGOIBATFSA-N	



Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of **alphitolic acid** are not consistently reported across the literature. The following tables summarize available spectroscopic data, which is essential for its identification and characterization.

Physicochemical Properties

Property	Value	Notes
Appearance	White to off-white powder	As reported by commercial suppliers.
Melting Point	Not consistently reported.	Experimental values are not readily available in the surveyed literature.
Specific Optical Rotation ([α]D)	Not consistently reported.	Experimental values are not readily available in the surveyed literature.

Spectroscopic Data (NMR)

The structural elucidation of **alphitolic acid** relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following data were reported in DMSO-d₆ and CD₃OD.[1][2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Alphitolic Acid**



1 47.57 1.99 (m), 0.83 (m) 2 67.82 3.41 (ddd, J=11.3, 9.3, 4.4) 3 84.4 2.72 (d, J=9.3) 4 40.5 - 5 56.1 0.70 (d, J=9.0) 6 19.1 1.45 (m), 1.35 (m) 7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m) 23 28.5 0.90 (s)	Position	¹³ C NMR (δc, ppm)	1 H NMR (δ H, ppm, mult., J in Hz)
3 84.4 2.72 (d, J=9.3) 4 40.5 - 5 56.1 0.70 (d, J=9.0) 6 19.1 1.45 (m), 1.35 (m) 7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m)	1	47.57	1.99 (m), 0.83 (m)
4 40.5 - 5 56.1 0.70 (d, J=9.0) 6 19.1 1.45 (m), 1.35 (m) 7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m)	2	67.82	3.41 (ddd, J=11.3, 9.3, 4.4)
5 56.1 0.70 (d, J=9.0) 6 19.1 1.45 (m), 1.35 (m) 7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	3	84.4	2.72 (d, J=9.3)
6 19.1 1.45 (m), 1.35 (m) 7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m)	4	40.5	-
7 34.9 1.40 (m) 8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	5	56.1	0.70 (d, J=9.0)
8 42.0 1.50 (m) 9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m)	6	19.1	1.45 (m), 1.35 (m)
9 51.1 1.25 (m) 10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m)	7	34.9	1.40 (m)
10 39.5 - 11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	8	42.0	1.50 (m)
11 21.5 1.35 (m) 12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	9	51.1	1.25 (m)
12 26.2 1.45 (m) 13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	10	39.5	-
13 38.0 2.22 (ddd, J=12.7, 12.7, 3.4) 14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	11	21.5	1.35 (m)
14 43.6 - 15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	12	26.2	1.45 (m)
15 30.2 1.40 (m) 16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	13	38.0	2.22 (ddd, J=12.7, 12.7, 3.4)
16 32.8 1.45 (m) 17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	14	43.6	-
17 57.6 - 18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	15	30.2	1.40 (m)
18 49.11 1.52 (t, J=11.3) 19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	16	32.8	1.45 (m)
19 47.00 2.96 (m) 20 150.60 - 21 30.62 1.40 (m) 22 37.00 1.40 (m)	17	57.6	-
20 150.60 21 30.62 22 37.00 1.40 (m)	18	49.11	1.52 (t, J=11.3)
21 30.62 1.40 (m) 22 37.00 1.40 (m)	19	47.00	2.96 (m)
22 37.00 1.40 (m)	20	150.60	-
	21	30.62	1.40 (m)
23 28.5 0.90 (s)	22	37.00	1.40 (m)
	23	28.5	0.90 (s)



Position	¹³ C NMR (δc, ppm)	¹ H NMR (δH, ppm, mult., J in Hz)
24	16.7	0.68 (s)
25	16.7	0.82 (s)
26	16.16	0.87 (s)
27	15.1	0.94 (s)
28	177.68	-
29	109.86	4.70 (d, J=1.8), 4.57 (d, J=1.8)
30	19.42	1.66 (s)

Note: NMR data can vary slightly based on the solvent and instrument used. The data presented combines findings from multiple sources for a comprehensive overview.[1][2]

Experimental Protocols Representative Isolation of Triterpenoids from Plant Material

While a specific protocol for the isolation of pure **alphitolic acid** is not detailed in readily available literature, a generalized procedure for extracting and separating triterpenoids from a known source, such as the fruits of Ziziphus jujuba, is presented below. This protocol would require further optimization for the targeted isolation of **alphitolic acid**.[3]

- 1. Plant Material Preparation:
- Obtain dried fruits of Ziziphus jujuba.
- Grind the material into a fine powder to maximize the surface area for extraction.
- 2. Solvent Extraction:
- Macerate the powdered plant material (e.g., 1 kg) with an organic solvent. A common choice is 95% ethanol (EtOH) or methanol (MeOH) at room temperature.



- Perform the extraction exhaustively (e.g., 3 x 5 L of solvent, 24 hours per extraction).
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. For example, partition sequentially against hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc). Triterpenoids like **alphitolic acid** are expected to partition into the less polar fractions, such as chloroform and ethyl acetate.
- Concentrate each fraction to dryness.
- 4. Chromatographic Purification:
- Subject the triterpenoid-rich fraction (e.g., the CHCI₃ fraction) to column chromatography over silica gel.
- Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate (e.g., hexane:EtOAc gradients from 100:0 to 0:100).
- Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
- Combine fractions containing compounds with similar Rf values.

5. Final Purification:

 Subject the semi-purified fractions containing the target compound to further purification steps. This may involve repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 (reverse-phase) or silica (normal-phase) column to achieve high purity.



 Crystallization of the purified compound from a suitable solvent system (e.g., methanol/water) can yield pure alphitolic acid.



Click to download full resolution via product page

Generalized workflow for the isolation of **alphitolic acid** from a plant source.

Biological Activity and Signaling Pathway

Alphitolic acid demonstrates significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. Its mechanism of action is closely tied to the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Alphitolic acid induces apoptosis (programmed cell death) and autophagy in cancer cells, particularly in oral squamous cell carcinoma.[4] It suppresses the proliferation of cancer cells with IC_{50} values in the low micromolar range.[4]

Anti-Inflammatory Activity

The compound effectively down-regulates the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF- α) in macrophages, with IC50 values of 17.6 μ M and 22.7 μ M, respectively.[4]

Core Signaling Pathway: Inhibition of Akt-NF-kB

The primary mechanism underlying the anti-cancer and anti-inflammatory effects of **alphitolic acid** is the inhibition of the PI3K/Akt/NF-κB signaling cascade.[4]

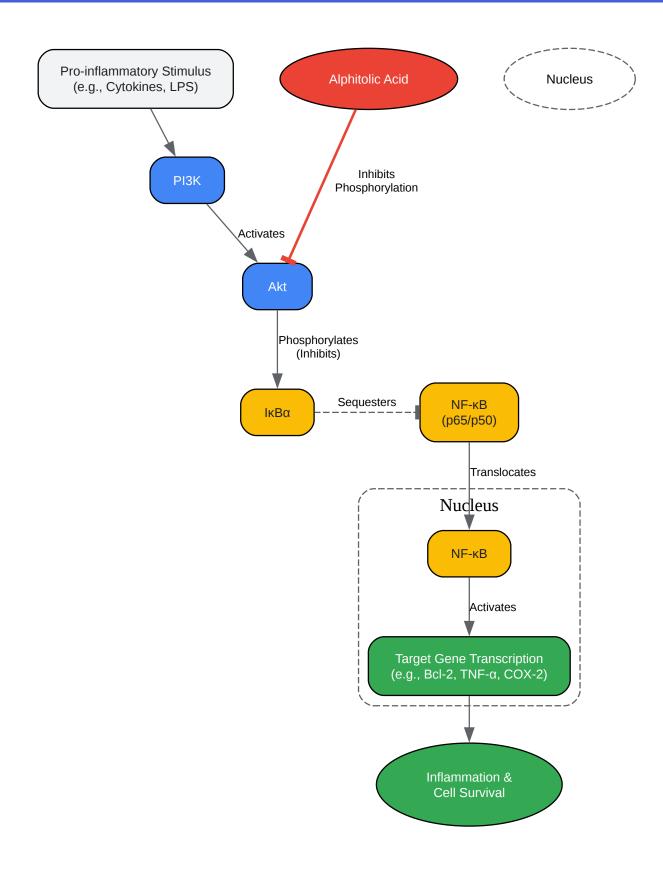






- Akt Inhibition: Alphitolic acid decreases the phosphorylation of Akt, a key kinase that promotes cell survival.
- NF-κB Inhibition: By inhibiting Akt, it prevents the subsequent phosphorylation and degradation of IκBα (inhibitor of NF-κB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus.
- Downstream Effects: The inhibition of NF-kB nuclear translocation leads to the down-regulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and pro-inflammatory cytokines.[4]





Click to download full resolution via product page

Alphitolic acid inhibits the Akt/NF-кВ signaling pathway.



Conclusion

Alphitolic acid stands out as a promising natural product with significant therapeutic potential. Its well-defined chemical structure and stereochemistry provide a solid foundation for further investigation. The ability of alphitolic acid to potently inhibit the Akt-NF-κB signaling pathway underscores its value as a lead compound for the development of novel anti-inflammatory and anti-cancer drugs. This guide consolidates the key technical information on alphitolic acid to support ongoing and future research efforts in medicinal chemistry and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 4. redalyc.org [redalyc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Alphitolic Acid: Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675453#alphitolic-acid-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com